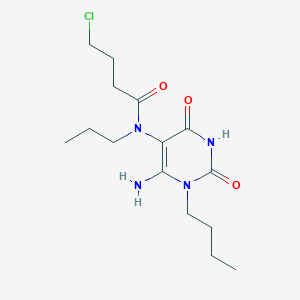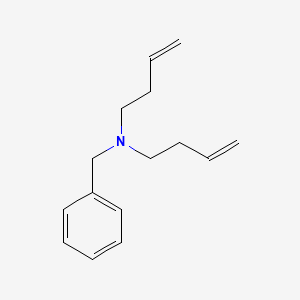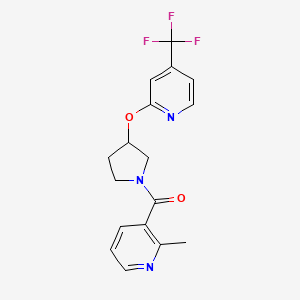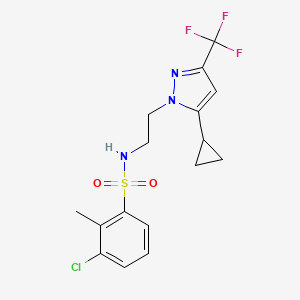
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide, also known as ABT-702, is a synthetic inhibitor of the enzyme adenosine kinase. The compound has been studied extensively for its potential therapeutic applications in the treatment of various diseases, including cancer, neurological disorders, and inflammation.
Mecanismo De Acción
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. Adenosine is a signaling molecule that plays a key role in various physiological processes, including inflammation, immune function, and neurotransmission. By inhibiting adenosine kinase, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide increases the levels of adenosine in the body, which can have a variety of effects depending on the tissue and cell type involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide are complex and depend on the tissue and cell type involved. In general, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide has been shown to increase the levels of adenosine in the body, which can have a variety of effects on cellular signaling pathways. For example, adenosine can activate the A1, A2A, A2B, and A3 adenosine receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors can have a variety of effects on cellular processes such as neurotransmission, inflammation, and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide is that it is a highly selective inhibitor of adenosine kinase, which means that it does not interfere with other enzymes or signaling pathways in the body. This makes it a useful tool for studying the role of adenosine in various physiological processes. However, one limitation of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide is that it can have off-target effects at high concentrations, which can complicate data interpretation. Additionally, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide has poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide. One area of interest is the development of more potent and selective inhibitors of adenosine kinase, which could have improved therapeutic potential. Another area of interest is the identification of biomarkers that can predict the response to N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide in different disease contexts. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide in different animal models and human subjects, which could inform the design of future clinical trials. Overall, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide is a promising compound with potential applications in the treatment of various diseases, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide involves the reaction of 6-amino-1-butyl-2,4-dioxo-5-pyrimidinecarboxylic acid with 4-chloro-N-propylbutanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature for several hours. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide has been studied extensively for its potential therapeutic applications in the treatment of cancer, neurological disorders, and inflammation. In cancer research, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide has been shown to inhibit the growth of various cancer cell lines, including leukemia, lung cancer, and breast cancer. In neurological research, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and multiple sclerosis. In inflammation research, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
Propiedades
IUPAC Name |
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN4O3/c1-3-5-10-20-13(17)12(14(22)18-15(20)23)19(9-4-2)11(21)7-6-8-16/h3-10,17H2,1-2H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSSQRKVEJJMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)N(CCC)C(=O)CCCCl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-([1,1'-biphenyl]-4-yl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2855052.png)
![6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2855054.png)

![2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile](/img/structure/B2855057.png)
![2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)propanamide](/img/structure/B2855058.png)

![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2855062.png)
![1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2855063.png)
![1-(4-Chlorophenyl)-3-hydroxy-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2855064.png)
![1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone](/img/structure/B2855067.png)